Cas no 2229282-38-4 (1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile)

1-(Heptan-4-yl)-3-oxocyclobutane-1-carbonitrile is a specialized cyclic ketone nitrile compound featuring a heptyl substituent at the 4-position of the cyclobutane ring. Its unique structure, combining a carbonyl group and a nitrile functionality, makes it a valuable intermediate in organic synthesis, particularly for constructing complex cyclic frameworks. The ketone and nitrile groups offer versatile reactivity for further functionalization, including nucleophilic additions or reductions. The heptyl chain enhances solubility in nonpolar solvents, facilitating handling in various reaction conditions. This compound is suited for applications in pharmaceutical and agrochemical research, where its structural motifs may contribute to bioactive molecule development. High purity and stability under standard conditions ensure reliable performance in synthetic workflows.
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile structure
2229282-38-4 structure
Product name:1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
CAS No:2229282-38-4
MF:C12H19NO
Molecular Weight:193.285363435745
CID:6008565
PubChem ID:165838780

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile 化学的及び物理的性質

名前と識別子

    • 1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
    • EN300-1775278
    • 2229282-38-4
    • インチ: 1S/C12H19NO/c1-3-5-10(6-4-2)12(9-13)7-11(14)8-12/h10H,3-8H2,1-2H3
    • InChIKey: LXUWKHNZYKDNEX-UHFFFAOYSA-N
    • SMILES: O=C1CC(C#N)(C1)C(CCC)CCC

計算された属性

  • 精确分子量: 193.146664230g/mol
  • 同位素质量: 193.146664230g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 14
  • 回転可能化学結合数: 5
  • 複雑さ: 247
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.7
  • トポロジー分子極性表面積: 40.9Ų

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1775278-1g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
1g
$1057.0 2023-09-20
Enamine
EN300-1775278-0.5g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
0.5g
$1014.0 2023-09-20
Enamine
EN300-1775278-0.1g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
0.1g
$930.0 2023-09-20
Enamine
EN300-1775278-10.0g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
10g
$4545.0 2023-06-03
Enamine
EN300-1775278-2.5g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
2.5g
$2071.0 2023-09-20
Enamine
EN300-1775278-0.05g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
0.05g
$888.0 2023-09-20
Enamine
EN300-1775278-0.25g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
0.25g
$972.0 2023-09-20
Enamine
EN300-1775278-1.0g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
1g
$1057.0 2023-06-03
Enamine
EN300-1775278-5.0g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
5g
$3065.0 2023-06-03
Enamine
EN300-1775278-5g
1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile
2229282-38-4
5g
$3065.0 2023-09-20

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrile 関連文献

1-(heptan-4-yl)-3-oxocyclobutane-1-carbonitrileに関する追加情報

1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile: A Comprehensive Overview

1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile is a compound with the CAS number 2229282-38-4, representing a unique structure that has garnered attention in various fields of organic chemistry. This compound, often referred to as cyclobutane derivative, is characterized by its cyclobutane ring fused with a nitrile group and a heptanoyl substituent. The molecule's structure provides a platform for exploring its potential applications in drug discovery, material science, and synthetic chemistry.

The synthesis of 1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile involves a multi-step process that typically begins with the preparation of the cyclobutane ring. Researchers have employed various methods, including thermal cyclization and organocatalytic approaches, to construct this ring system. The introduction of the nitrile group and the heptanoyl substituent is achieved through strategic functional group transformations, ensuring the compound's stability and reactivity. Recent advancements in catalytic methods have significantly improved the yield and purity of this compound, making it more accessible for further studies.

One of the most intriguing aspects of 1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile is its potential as a building block in medicinal chemistry. The cyclobutane ring is known for its ability to induce strain, which can enhance the molecule's bioactivity. This property has led researchers to investigate its role in designing novel bioactive compounds. For instance, studies have shown that derivatives of this compound exhibit promising anti-inflammatory and antioxidant properties, making them potential candidates for drug development.

In addition to its medicinal applications, cyclobutane derivatives like 1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile are being explored in material science. The compound's rigid structure and functional groups make it suitable for applications in polymer synthesis and as a precursor for advanced materials. Recent research has focused on its use in creating stimuli-responsive polymers, which can adapt to environmental changes such as temperature or pH levels.

The study of 1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile has also contributed to our understanding of strained ring systems in organic chemistry. The cyclobutane ring's reactivity and stability under various conditions have been extensively investigated, providing valuable insights into the design of new chemical reactions. For example, researchers have utilized this compound as a substrate for exploring [4+π] cycloaddition reactions, which are crucial for constructing complex molecular architectures.

From a synthetic perspective, the preparation of cyclobutane derivatives like 1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile has been revolutionized by the advent of transition metal-catalyzed reactions. These methods not only enhance reaction efficiency but also allow for greater control over stereochemistry, which is essential for producing enantiomerically pure compounds. Such advancements have paved the way for large-scale synthesis and application of this compound in diverse industries.

In conclusion, 1-(Heptan-4-yl)-3-Oxocyclobutane-1-Carbonitrile stands as a testament to the ingenuity of modern organic chemistry. Its unique structure, versatile applications, and contributions to scientific research underscore its importance in contemporary chemical studies. As ongoing research continues to unlock new potentials for this compound, it remains at the forefront of innovation in drug discovery, material science, and synthetic chemistry.

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